molecular formula C19H15ClN2O3S B2493261 N'-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide CAS No. 31789-79-4

N'-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide

Cat. No.: B2493261
CAS No.: 31789-79-4
M. Wt: 386.85
InChI Key: VLWJYMIVJUMZCM-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide is a synthetic organic compound that features a sulfonyl group, a hydroxyphenyl group, and a benzenecarboximidamide moiety. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzenecarboximidamide core: This can be achieved by reacting benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the sulfonyl group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide would depend on its specific interactions with biological targets. Generally, compounds with sulfonyl and hydroxyphenyl groups can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide: can be compared with other sulfonyl-containing compounds, hydroxyphenyl derivatives, and benzenecarboximidamides.

    Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced binding affinity to certain biological targets or improved chemical stability.

List of Similar Compounds

    Sulfonyl derivatives: Sulfonamides, sulfonylureas.

    Hydroxyphenyl derivatives: Phenols, catechols.

    Benzenecarboximidamides: Benzamides, anilides.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-15-6-12-18(13-7-15)26(24,25)22-19(14-4-2-1-3-5-14)21-16-8-10-17(23)11-9-16/h1-13,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJYMIVJUMZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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